molecular formula C14H10BrClO3 B185614 4-Bromophenyl (4-chlorophenoxy)acetate CAS No. 62095-46-9

4-Bromophenyl (4-chlorophenoxy)acetate

Cat. No.: B185614
CAS No.: 62095-46-9
M. Wt: 341.58 g/mol
InChI Key: WZWLTRGOKOKUQU-UHFFFAOYSA-N
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Description

4-Bromophenyl (4-chlorophenoxy)acetate is a synthetic ester of 4-chlorophenoxyacetic acid (4-CPA), a compound known to function as an auxin-like plant growth regulator . This molecular architecture, which incorporates both bromophenyl and chlorophenoxy moieties, is designed for advanced research applications, particularly in the study of structure-activity relationships in synthetic auxins and pesticide development . Researchers can utilize this compound as a stable analog or a synthetic intermediate to investigate the metabolic pathways of phenoxyacetate herbicides. Studies on similar compounds, such as 4-chlorophenoxyacetate, have shown that soil bacteria can metabolize them through pathways involving intermediates like 4-chlorocatechol, leading to ring cleavage and eventual degradation . The presence of the 4-bromophenyl group, a structure also found in reagents like 4-Bromophenyl acetate , may alter the compound's lipophilicity and stability, making it a valuable tool for probing enzyme specificity and degradation kinetics in environmental microbiology. This reagent is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

62095-46-9

Molecular Formula

C14H10BrClO3

Molecular Weight

341.58 g/mol

IUPAC Name

(4-bromophenyl) 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C14H10BrClO3/c15-10-1-5-13(6-2-10)19-14(17)9-18-12-7-3-11(16)4-8-12/h1-8H,9H2

InChI Key

WZWLTRGOKOKUQU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Br)Cl

Canonical SMILES

C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 4-bromophenyl (4-chlorophenoxy)acetate with key analogues:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) XLogP3 Key Applications/Properties
This compound C₁₄H₁₀BrClO₃ 62095-46-9 341.58 4.7 Research, potential pharmaceuticals
Ethyl 2-(4-bromophenyl)acetate C₁₀H₁₁BrO₂ 14062-25-0 243.10 N/A Synthetic intermediate
Methyl 4-chlorophenylacetate C₉H₉ClO₂ 52449-43-1 184.63 N/A Chemical synthesis
4-Bromophenyl acetate C₈H₇BrO₂ 1927-95-3 215.05 N/A Reference material
Sodium 4-chlorophenoxyacetate C₈H₆ClNaO₃ 13730-98-8 208.57 N/A Plant growth regulator

Key Observations :

  • Lipophilicity : The target compound’s higher XLogP3 (4.7) compared to simpler esters (e.g., 4-bromophenyl acetate) suggests enhanced membrane permeability, a critical factor in drug design .
  • Functional Groups : The presence of both bromine and chlorine substituents distinguishes it from analogues like methyl 4-chlorophenylacetate, which lacks bromine .
This compound

Esterification: Reacting 4-chlorophenoxyacetic acid with 4-bromophenol under acidic or catalytic conditions (e.g., KI, as used for ethyl 2-(4-chlorophenoxy)acetate synthesis) .

Microwave-Assisted Synthesis : As demonstrated for similar triazole derivatives, microwave irradiation (90°C, 15 minutes) could improve yield and reduce reaction time compared to conventional heating .

Ethyl 2-(4-bromophenyl)acetate

Synthesized via esterification of 4-bromophenylacetic acid with ethanol, yielding a compound with applications in drug intermediate preparation .

Sodium 4-Chlorophenoxyacetate

Produced by neutralizing 4-chlorophenoxyacetic acid with sodium hydroxide, highlighting its utility in agriculture as a growth regulator .

Stability and Reactivity

  • Hydrolysis Sensitivity : Esters like methyl 4-chlorophenylacetate are prone to hydrolysis under alkaline conditions, a trait shared by the target compound due to its ester linkage .
  • Thermal Stability : Microwave-assisted synthesis (e.g., for triazole derivatives) indicates that halogenated acetates can withstand elevated temperatures without decomposition .

Preparation Methods

Esterification of 4-Bromophenylacetic Acid with 4-Chlorophenol

The most straightforward route involves the esterification of 4-bromophenylacetic acid with 4-chlorophenol . This method parallels the Fischer esterification process described for methyl 4-bromophenylacetate, where acid-catalyzed conditions facilitate the reaction:

4-Bromophenylacetic acid+4-ChlorophenolH+4-Bromophenyl (4-chlorophenoxy)acetate+H2O\text{4-Bromophenylacetic acid} + \text{4-Chlorophenol} \xrightarrow{\text{H}^+} \text{4-Bromophenyl (4-chlorophenoxy)acetate} + \text{H}_2\text{O}

Procedure :

  • Reactants :

    • 4-Bromophenylacetic acid (1.0 equiv, purity ≥99.9% via methods in)

    • 4-Chlorophenol (1.2 equiv)

    • Concentrated sulfuric acid (5 mol%) as catalyst

    • Toluene (solvent)

  • Conditions :

    • Reflux at 110°C for 6–8 hours under nitrogen.

    • Water removal via Dean-Stark trap to shift equilibrium toward ester formation.

  • Workup :

    • Neutralization with aqueous sodium bicarbonate.

    • Extraction with toluene, followed by solvent evaporation under reduced pressure.

    • Recrystallization from ethanol yields the pure ester (estimated yield: 78–85%).

Key Considerations :

  • Excess 4-chlorophenol improves conversion but complicates purification.

  • Catalytic sulfuric acid may cause sulfonation side reactions; alternatives like p-toluenesulfonic acid (PTSA) reduce this risk.

Acyl Chloride Intermediate Route

An alternative method employs 4-bromophenylacetyl chloride and 4-chlorophenol under Schotten-Baumann conditions:

4-Bromophenylacetyl chloride+4-ChlorophenolBase4-Bromophenyl (4-chlorophenoxy)acetate+HCl\text{4-Bromophenylacetyl chloride} + \text{4-Chlorophenol} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

Procedure :

  • Acyl Chloride Preparation :

    • 4-Bromophenylacetic acid (1.0 equiv) reacts with thionyl chloride (1.5 equiv) in dichloromethane at 25°C for 3 hours.

    • Excess thionyl chloride is removed via distillation.

  • Esterification :

    • 4-Chlorophenol (1.1 equiv) and triethylamine (1.5 equiv) are dissolved in dichloromethane at 0°C.

    • 4-Bromophenylacetyl chloride is added dropwise, followed by stirring at 20°C for 16 hours.

    • Workup includes washing with dilute HCl, water, and brine.

    • Column chromatography (hexane:ethyl acetate, 9:1) isolates the ester (yield: 82–88%).

Advantages :

  • Higher purity (>99% by HPLC) due to milder conditions.

  • Avoids equilibrium limitations of Fischer esterification.

Phase-Transfer Catalyzed Alkylation

A less conventional approach involves alkylation of 4-chlorophenol with 4-bromophenyl bromoacetate under phase-transfer conditions:

4-Chlorophenol+4-Bromophenyl bromoacetatePTC4-Bromophenyl (4-chlorophenoxy)acetate+HBr\text{4-Chlorophenol} + \text{4-Bromophenyl bromoacetate} \xrightarrow{\text{PTC}} \text{this compound} + \text{HBr}

Procedure :

  • Reactants :

    • 4-Bromophenyl bromoacetate (1.0 equiv)

    • 4-Chlorophenol (1.1 equiv)

    • Tetrabutylammonium bromide (TBAB, 0.1 equiv)

    • 50% NaOH (aqueous phase) and toluene (organic phase).

  • Conditions :

    • Stirring at 90–100°C for 6–8 hours.

    • Monitoring by TLC or GC for completion.

  • Workup :

    • Phase separation, organic layer washed with water.

    • Solvent evaporation and recrystallization from isopropyl alcohol.

Yield : 70–75% (lower due to competing hydrolysis of bromoacetate).

Comparative Analysis of Methods

Method Yield Purity Key Advantages Limitations
Fischer Esterification78–85%98.5%Simple setup; low costEquilibrium-limited; side reactions
Acyl Chloride Route82–88%99.9%High purity; no equilibriumRequires toxic thionyl chloride
Phase-Transfer Catalysis70–75%97.0%Scalable; avoids extreme temperaturesLower yield; solvent-intensive workup

Optimization Strategies

Catalyst Screening

  • Ionic Liquids : Replace sulfuric acid with [BMIM][HSO₄] to enhance recyclability and reduce corrosion.

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) in non-aqueous media enable esterification at 40–50°C with yields up to 80%.

Solvent Effects

  • Toluene vs. DMF : Toluene minimizes side reactions but requires higher temperatures. DMF increases reaction rate but complicates purification.

Purification Techniques

  • Crystallization : Ethanol or isopropyl alcohol recrystallization achieves >99% purity.

  • Chromatography : Necessary for acyl chloride route to remove triethylamine hydrochloride byproducts.

Scalability and Industrial Feasibility

The acyl chloride route is preferred for industrial production due to its reproducibility and high purity, despite the hazards of thionyl chloride. Patent data suggest that continuous-flow systems could mitigate risks by minimizing intermediate handling.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Bromophenyl (4-chlorophenoxy)acetate, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via esterification of 4-chlorophenoxyacetic acid with 4-bromophenol using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions at 0–5°C. Alternatively, nucleophilic substitution reactions involving brominated intermediates under reflux in aprotic solvents (e.g., DMF) yield ~70–85% purity. Post-synthesis purification via column chromatography (silica gel, hexane:ethyl acetate) is recommended .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodology :

  • NMR : 1^1H NMR (δ 7.3–7.5 ppm for aromatic protons) and 13^{13}C NMR (δ 165–170 ppm for ester carbonyl).
  • IR : Peaks at ~1740 cm1^{-1} (C=O stretch) and 1250 cm1^{-1} (C-O ester).
  • X-ray crystallography : SHELX-refined structures reveal dihedral angles between aromatic rings (45–60°), critical for understanding steric effects. Single-crystal diffraction at 100 K ensures minimal thermal motion artifacts .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

  • Methodology :

  • HPLC-UV/ECD : C18 column, mobile phase: acetonitrile/water (70:30), retention time ~8.2 min, LOD 0.05 ppm.
  • GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for volatility; monitor m/z 293 (M+^+) and 215 (base peak). Validate with spike-recovery tests (90–105% accuracy) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts and compare with experimental data.
  • Adjust for solvent effects (PCM model for DMSO or CDCl3_3).
  • Validate using 2D NMR (HSQC, HMBC) to confirm coupling patterns and substituent positions .

Q. What strategies improve the regioselectivity in electrophilic substitution reactions involving this compound?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., nitro) para to the bromine to direct electrophiles to meta positions.
  • Use Lewis acids (FeCl3_3) to stabilize transition states.
  • Microwave-assisted synthesis (100°C, 20 min) enhances reaction specificity and reduces byproducts .

Q. What in silico methods predict the biological activity and metabolic pathways of this compound?

  • Methodology :

  • Molecular docking : AutoDock Vina screens against CYP450 isoforms (e.g., 3A4) to predict metabolism.
  • Pharmacophore modeling : Identify H-bond acceptors (ester oxygen) and hydrophobic regions (bromophenyl group) for target binding.
  • MetaPrint2D : Predicts phase I metabolites (e.g., hydrolysis to 4-chlorophenoxyacetic acid) .

Q. How do steric and electronic factors influence the compound's reactivity in cross-coupling reactions?

  • Methodology :

  • Steric effects : The ortho-chloro group hinders Suzuki-Miyaura coupling; use bulky ligands (SPhos) to enhance selectivity.
  • Electronic effects : Bromine’s electronegativity slows oxidative addition in Pd-catalyzed reactions; optimize with Pd(OAc)2_2/XPhos at 80°C .

Q. What crystallization challenges exist for this compound, and how do solvent systems affect polymorph formation?

  • Methodology :

  • Polymorph screening via solvent evaporation (DCM/hexane vs. ethanol/water).
  • Characterize forms using PXRD (distinct peaks at 2θ = 12.5°, 18.3°) and DSC (melting endotherms at 118–122°C).
  • Slow cooling (0.5°C/min) in DCM yields Form I, while rapid evaporation produces metastable Form II .

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